molecular formula C7H13NO B1594107 n-Propylcyclopropanecarboxamide CAS No. 26389-59-3

n-Propylcyclopropanecarboxamide

Cat. No.: B1594107
CAS No.: 26389-59-3
M. Wt: 127.18 g/mol
InChI Key: ATADNMCXCXUSOW-UHFFFAOYSA-N
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Preparation Methods

The preparation of n-Propylcyclopropanecarboxamide is relatively straightforward. A common synthetic route involves the reaction of cyclopropionamide with propanol in the presence of an acidic catalyst . This reaction forms this compound under controlled conditions. Industrial production methods typically follow this synthetic route due to its simplicity and efficiency.

Chemical Reactions Analysis

n-Propylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Propylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which n-Propylcyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in the body, leading to various biochemical effects. For instance, in the synthesis of anti-anxiety drugs, it may modulate neurotransmitter levels in the brain, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

n-Propylcyclopropanecarboxamide can be compared with other similar compounds such as cyclopropanecarboxamide and N-methylcyclopropanecarboxamide. These compounds share similar structural features but differ in their substituents. The uniqueness of this compound lies in its propyl group, which imparts specific chemical and biological properties that distinguish it from its analogs .

Similar compounds include:

  • Cyclopropanecarboxamide
  • N-methylcyclopropanecarboxamide
  • N-ethylcyclopropanecarboxamide

These compounds can be used in similar applications but may exhibit different reactivity and biological activities due to variations in their substituents.

Properties

IUPAC Name

N-propylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-5-8-7(9)6-3-4-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATADNMCXCXUSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336036
Record name n-Propylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26389-59-3
Record name n-Propylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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